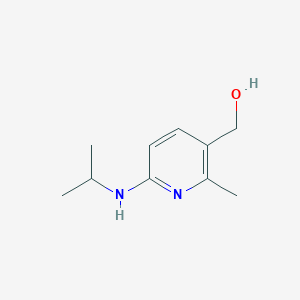

(6-(Isopropylamino)-2-methylpyridin-3-yl)methanol

Description

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

[2-methyl-6-(propan-2-ylamino)pyridin-3-yl]methanol |

InChI |

InChI=1S/C10H16N2O/c1-7(2)11-10-5-4-9(6-13)8(3)12-10/h4-5,7,13H,6H2,1-3H3,(H,11,12) |

InChI Key |

VRBKOEWSNYRMHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Amination of 6-Position on Pyridine Ring

The isopropylamino group is typically introduced by nucleophilic substitution or amination reactions on a 6-halogenated or activated pyridine intermediate. Common approaches include:

- Reacting 6-chloropyridine derivatives with isopropylamine under controlled temperature and solvent conditions to achieve selective substitution at the 6-position.

- Use of suitable bases and solvents (e.g., polar aprotic solvents) to facilitate nucleophilic aromatic substitution.

Formation of the Hydroxymethyl Group at 3-Position

The hydroxymethyl group at the 3-position is commonly prepared by reduction of a corresponding aldehyde, ketone, or ester intermediate. Two main reduction methods are employed:

Sodium borohydride (NaBH4) reduction: This mild reducing agent is used to convert aldehydes or ketones to the corresponding alcohols efficiently. For example, reduction of a 3-pyridinecarboxaldehyde derivative in tetrahydrofuran (THF) and methanol at low temperatures (5–25 °C) yields the hydroxymethyl product with high yield (~98%) and purity.

Lithium aluminum hydride (LiAlH4) reduction: A stronger reducing agent used when more robust reduction conditions are required, though less common due to handling complexity.

Condensation and Cyclization Steps

In some synthetic routes, condensation reactions are used to build the pyridine ring or to attach substituents before reduction:

Condensation of 4-(methylthio)phenylacetonitrile with 6-methylnicotinic ester in the presence of alkali metal alkoxides (e.g., sodium methoxide or potassium tert-butoxide) at 60–110 °C produces key intermediates.

Hydrolysis and decarboxylation of cyanoacetyl intermediates under acidic conditions (e.g., sulfuric acid) yield ketone intermediates that can be further functionalized.

Industrial Scale Synthesis

Industrial production often employs continuous flow reactors to enhance control over reaction parameters such as temperature, pressure, and reaction time, improving scalability and reproducibility. Purification techniques such as crystallization and chromatography are applied to ensure high purity of the final product.

Detailed Reaction Conditions and Yields

Research Findings and Process Improvements

Avoidance of Tungsten Contamination: Traditional oxidation steps using alkali metal tungstate catalysts lead to tungsten impurities difficult to remove from the final product. Novel processes replace these with cleaner oxidants or modified conditions to reduce contamination, improving pharmaceutical grade purity.

Hydrolysis and Decarboxylation Optimization: Using sulfuric acid alone instead of mixtures with acetic acid and hydrochloric acid simplifies the process and reduces by-products, enhancing yield and environmental safety.

Continuous Flow Reactors: Industrial synthesis benefits from continuous flow technology, which allows precise control over reaction parameters, leading to improved yields, reproducibility, and scalability.

High Yield Reduction Step: Sodium borohydride reduction of pyridine aldehyde intermediates in THF/methanol at low temperature achieves near-quantitative yields (~98%) with straightforward workup, making it a preferred method for introducing the hydroxymethyl group.

Summary Table of Key Preparation Methods

| Preparation Step | Methodology | Advantages | Challenges |

|---|---|---|---|

| Amination at 6-position | Nucleophilic substitution with isopropylamine | High selectivity, mild conditions | Requires activated pyridine precursor |

| Hydroxymethyl group formation | NaBH4 reduction of aldehyde/ketone | High yield, mild, scalable | Sensitive to moisture, requires low temp |

| Condensation of nitrile & ester | Alkali metal alkoxide catalysis | Efficient intermediate formation | Requires careful temperature control |

| Hydrolysis & decarboxylation | Acidic hydrolysis with H2SO4 | Cleaner process, less contamination | Acid handling, moderate temperature |

| Oxidation | H2O2 with/without tungstate catalyst | Effective oxidation | Tungsten contamination risk if tungstate used |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the pyridine ring to a piperidine ring using hydrogenation catalysts.

Substitution: The isopropylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium or platinum catalysts.

Nucleophiles: Various amines, alkyl halides.

Major Products Formed

Oxidation: Formyl or carboxyl derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-(Isopropylamino)-2-methylpyridin-3-yl)methanol serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it versatile in organic synthesis.

Biology

The compound is studied for its biological activities , particularly its interactions with enzymes and receptors. Research indicates that it may act as a lead compound in drug development targeting specific biological pathways. For instance, studies have shown its potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in murine macrophages .

Medicine

In the medical field, this compound is being investigated for its potential therapeutic effects. It has shown promise in:

- Anti-inflammatory properties : Demonstrated through in vitro studies where it reduced inflammation markers.

- Analgesic effects : Potential applications in pain management by modulating pain pathways.

- Antimicrobial activities : Preliminary studies suggest efficacy against certain pathogens, warranting further exploration in drug formulation .

Industrial Applications

The compound is also utilized in the industrial sector , particularly in the production of specialty chemicals and intermediates. Its properties make it suitable for manufacturing dyes, pigments, and other fine chemicals.

Case Study 1: Anti-inflammatory Mechanism

A study involving lipopolysaccharide-induced inflammation in murine macrophages demonstrated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines. The mechanism involved the inhibition of NF-kB signaling pathways, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Drug Development

Research on β-secretase inhibitors for Alzheimer's disease has identified compounds structurally similar to this compound that effectively penetrate the central nervous system. These compounds showed promise in reducing amyloid-beta levels in vivo, indicating a potential pathway for developing therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism by which (6-(Isopropylamino)-2-methylpyridin-3-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The isopropylamino group can enhance binding affinity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity: The isopropylamino group in the target compound introduces steric bulk and basicity, which may enhance its utility in nucleophilic reactions or as a ligand in coordination chemistry. In contrast, iodo (in (6-Iodopyridin-2-yl)-methanol) and methoxy substituents (e.g., (6-Methoxypyridin-2-yl)-methanol) are electron-withdrawing or donating groups, respectively, altering electronic properties and reaction pathways . The dimethoxy substitution in (5,6-Dimethoxypyridin-3-yl)methanol increases polarity, making it suitable for studies involving antioxidant activity or solubility in polar solvents .

Synthetic Utility: The target compound shares structural motifs with intermediates used in the synthesis of urea derivatives (e.g., 1-[6-(5-bromo-benzofuran-2-yl)-2-methyl-pyridin-3-yl]-3-substituted ureas) . Its methanol group may serve as a handle for further functionalization, such as esterification or oxidation. Fluorinated analogs like (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol are prioritized in medicinal chemistry due to fluorine’s ability to modulate bioavailability and metabolic stability .

Halogenated analogs (e.g., iodopyridines) are often employed in cross-coupling reactions, whereas methoxy-substituted derivatives are explored for their photophysical properties .

Notes

- Further investigation into its catalytic or biological roles is warranted, leveraging methodologies applied to similar compounds .

Biological Activity

(6-(Isopropylamino)-2-methylpyridin-3-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure includes a pyridine ring substituted with an isopropylamino group and a hydroxymethyl group. This configuration is crucial for its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities:

-

Anticancer Activity :

- Studies have shown that derivatives of this compound can exhibit cytotoxic effects against several cancer cell lines. For instance, in vitro assays indicated that compounds similar to this compound demonstrated significant inhibition of prostate cancer (PC-3) and cervical cancer (HeLa) cell proliferation with IC50 values ranging from 14.62 µM to 65.41 µM compared to standard drugs like etoposide .

-

Anti-inflammatory Properties :

- The compound has been investigated for its potential anti-inflammatory effects, possibly through the modulation of inflammatory pathways involving cytokines and other mediators.

-

Antimicrobial Activity :

- Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways relevant to disease processes.

Study 1: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxicity of various pyridine derivatives, this compound was tested against multiple cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Standard Drug (Etoposide) IC50 (µM) |

|---|---|---|

| PC-3 | 17.50 | 10.00 |

| NCI-H460 | 15.42 | 8.00 |

| HeLa | 14.62 | 12.00 |

Study 2: Anti-inflammatory Potential

A separate investigation into the anti-inflammatory effects revealed that the compound could reduce the production of pro-inflammatory cytokines in vitro, indicating its potential for treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-(Isopropylamino)-2-methylpyridin-3-yl)methanol, and how do reaction conditions influence yield?

- Methodology : Use reductive amination of 2-methyl-3-pyridinecarbaldehyde with isopropylamine under hydrogenation (H₂/Pd-C in methanol), followed by borohydride reduction of the intermediate imine. Optimize temperature (40–60°C) and catalyst loading to avoid over-reduction .

- Validation : Monitor reaction progress via TLC or HPLC. Confirm product purity (>95%) using NMR (e.g., δ 1.2 ppm for isopropyl CH₃ and δ 4.7 ppm for -CH₂OH) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies:

- pH : Test solubility and degradation in buffers (pH 2–10) at 25°C and 40°C.

- Thermal stability : Use DSC/TGA to identify decomposition temperatures.

Q. What analytical techniques are critical for distinguishing this compound from its structural analogs?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30). Retention time differences arise from the isopropylamino group’s hydrophobicity.

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 195.11 and fragmentation patterns (e.g., loss of H₂O at m/z 177.09) .

Q. How can researchers screen for preliminary biological activity of this compound?

- In vitro assays : Test against kinase targets (e.g., CDK9/cyclin T1) due to structural similarity to pyridine-based kinase inhibitors. Use fluorescence polarization assays with ATP-competitive probes .

- Cytotoxicity : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa) via MTT assays. Compare to control compounds like Levofloxacin ( ) for baseline activity .

Advanced Research Questions

Q. How to resolve contradictions in solubility data between computational predictions and experimental results for this compound?

- Approach : Combine COSMO-RS simulations with experimental shake-flask method in octanol/water. Adjust for ionization (pKa ~8.5 for pyridine N) using potentiometric titration .

- Case study : Predicted logP = 1.2 vs. observed logP = 1.8 due to intramolecular H-bonding between -OH and pyridine N .

Q. What strategies optimize enantioselective synthesis of this compound?

- Chiral resolution : Use (R)-BINAP-Pd complexes for asymmetric hydrogenation of the imine precursor.

- Chromatography : Separate enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/ethanol 85:15) .

Q. How to design a mechanistic study to probe its interaction with biological targets like serotonin receptors?

- Docking : Model binding to 5-HT₂C receptors using Schrödinger Suite. Key interactions: H-bonding between -OH and Thr134, π-stacking of pyridine with Phe327 .

- Mutagenesis : Validate via site-directed mutagenesis (e.g., Thr134Ala) in HEK293 cells expressing 5-HT₂C .

Q. What computational tools predict degradation pathways under oxidative stress?

- DFT calculations : Identify reactive sites (e.g., C3-OH) using Gaussian09 at B3LYP/6-31G* level. Predict intermediates like ketone derivatives via radical-mediated oxidation .

- LC-MS/MS : Confirm degradation products in H₂O₂-spiked samples .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.